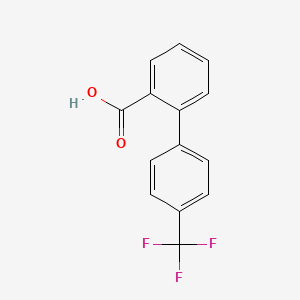

4'-Trifluoromethyl-2-biphenyl carboxylic acid

Descripción

Overview of Hyperlipidemia and its Therapeutic Challenges in Academic Research

Hyperlipidemia is a key component of metabolic syndrome and a major focus of academic investigation due to its strong association with atherosclerosis and cardiovascular events. nih.govnih.govmdpi.com Research efforts aim to unravel the complex genetic and environmental factors contributing to dyslipidemia and to explore various strategies for its management. nih.govmdpi.com These strategies range from lifestyle interventions to pharmacological approaches targeting different aspects of lipid metabolism. mdpi.com Academic research is vital for evaluating the efficacy and potential of new compounds in modifying lipid profiles and understanding their impact on disease progression.

Historical Context of Xenalipin Investigation

Xenalipin, also known by its chemical name 4'-(trifluoromethyl)-2-biphenylcarboxylic acid, is a compound that has been investigated in the context of lipid disorders. Early research into xenalipin explored its potential as a hypolipidemic agent. Studies conducted by institutions such as Burroughs Wellcome Co. contributed to the initial understanding of its effects on serum lipid levels in animal models. tandfonline.com The synthesis of xenalipin, including a [14C]-labelled form, was reported to facilitate studies on its metabolism and distribution in animals. chemicalbook.comsigmaaldrich.comacs.org

Significance of Xenalipin in Contemporary Academic Studies of Lipid Disorders

In contemporary academic studies, xenalipin holds significance as a compound that demonstrated notable hypolipidemic activity in preclinical models. Its effectiveness in reducing elevated serum cholesterol and triglyceride levels in animal species, such as rats and African green monkeys, has been documented. chemicalbook.comncats.ionih.govncats.ioresearchgate.netmolnova.comcymitquimica.com Academic investigations have aimed to characterize its effects on different lipoprotein fractions and compare its potency to established lipid-lowering agents. ncats.ionih.govncats.ioresearchgate.net While the focus of current metabolic disease research is broad, including genetic factors, the gut microbiome, and advanced imaging techniques, studies on compounds like xenalipin contribute to the historical and ongoing effort to identify agents that can modulate lipid metabolism. mdpi.combiomolther.org

Detailed Research Findings:

Research findings have highlighted xenalipin's ability to significantly reduce serum cholesterol and triglyceride levels in cholesterol-cholic acid-fed rats. ncats.ionih.govresearchgate.net In these studies, xenalipin was reported to be considerably more potent than clofibrate, nicotinic acid, and cholestyramine in the same animal model. ncats.ionih.govresearchgate.net

Lipoprotein analysis in these studies indicated that xenalipin reduced cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low-density lipoprotein (LDL). ncats.ionih.govncats.ioresearchgate.net Furthermore, triglycerides were reduced in VLDL and IDL fractions. ncats.ionih.govncats.ioresearchgate.net Xenalipin also demonstrated effectiveness in reducing serum cholesterol and triglyceride concentrations in normocholesterolemic rats. ncats.ionih.govncats.io Studies in diet-induced hypercholesterolemic African green monkeys showed that xenalipin reduced serum LDL-cholesterol concentrations. ncats.ionih.govncats.iomolnova.com

Data Tables:

Based on the research findings, the following illustrative data points on the comparative potency of xenalipin versus other agents in cholesterol-cholic acid-fed rats can be presented:

| Compound | Relative Potency (vs. Xenalipin) |

| Clofibrate | Less potent |

| Nicotinic Acid | Less potent |

| Cholestyramine | Less potent |

Another table illustrating the effects of xenalipin on lipoprotein fractions in animal models:

| Lipoprotein Fraction | Cholesterol Content | Protein Content | Triglyceride Content |

| VLDL | Reduced | Reduced | Reduced |

| IDL | Reduced | Reduced | Reduced |

| LDL | Reduced | Reduced | Not specified |

Note: This table summarizes the reported effects based on lipoprotein analysis in animal studies ncats.ionih.govncats.ioresearchgate.net.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOMYCGTGFGDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046565 | |

| Record name | Xenalipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-17-6 | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenalipin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenalipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENALIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Xenalipin

Early Synthetic Pathways and Associated Methodological Constraints

Initial approaches to synthesizing Xenalipin faced significant limitations, particularly concerning scalability and the handling of reactive intermediates.

Analysis of the Bell et al. Synthesis and its Scalability Limitations

One early successful synthesis of Xenalipin, reported by Bell et al., involved the coupling of a Grignard reagent derived from the dimethyl acetal (B89532) of 2-iodobenzaldehyde (B48337) with an aryl halide in the presence of a palladium(II) catalyst, specifically iodo(4-trifluoromethylphenyl)bis(triphenylphosphine)palladium(II). This route achieved a high yield of the aldehyde intermediate (96.4% after hydrolysis and chromatography), which was subsequently oxidized to the target carboxylic acid in 85% yield. epa.gov

Challenges with Organometallic Intermediates in Prior Xenalipin Syntheses

Prior synthetic efforts towards Xenalipin encountered challenges related to the use and stability of organometallic intermediates. Organometallic compounds, while crucial for forming carbon-carbon bonds in many coupling reactions, can be highly reactive and sensitive to air and moisture, requiring stringent experimental conditions. sigmaaldrich.comnih.gov The Grignard reagents used in earlier syntheses, as highlighted in the Bell et al. route, are a class of organometallic compounds known for their reactivity and the difficulties associated with their large-scale preparation and handling. epa.gov Controlling their formation and reaction can be challenging, leading to potential side reactions and reduced yields. sigmaaldrich.comuni.lu The need for careful control and specialized equipment for handling air-sensitive organometallic species added to the methodological constraints of these earlier pathways. sigmaaldrich.comnih.gov

Advanced and Efficient Synthetic Methodologies for Xenalipin

To overcome the limitations of earlier methods, research focused on developing more efficient and scalable synthetic routes to Xenalipin. A significant advancement involved the use of nickel-catalyzed coupling reactions.

Nickel(I) Catalyzed Coupling of Diarylzinc with Aryl Chloride in Xenalipin Production

A more advanced and efficient methodology for the synthesis of Xenalipin involves the nickel(I) catalyzed coupling of a diarylzinc species with an aryl chloride. epa.gov This approach offered advantages over previous methods, particularly in terms of scalability and simplified purification. The diarylzinc intermediate is typically generated from the ortho-lithiation of a phenyloxazoline derivative followed by transmetalation with zinc chloride. epa.gov This organozinc species is then coupled with 4-(trifluoromethyl)phenyl chloride in the presence of a nickel catalyst. epa.gov

Mechanistic Insights and Optimization of Reaction Parameters

Mechanistic studies of the nickel(I) catalyzed coupling revealed key insights into the reaction pathway. It was suggested that nickel(I) is the catalytically active species. epa.gov The reaction involves the coupling of the diarylzinc species with the aryl chloride. epa.gov

Optimization efforts focused on identifying suitable reaction conditions to maximize yield and minimize by-product formation. The use of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) as a catalyst precursor, which is then reduced in situ, proved effective. epa.gov The presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), and a ligand, such as triphenylphosphine (B44618) (PPh₃), were found to be crucial for the reaction's success. epa.gov

Studies indicated that the diarylzinc species is stable at higher temperatures, allowing the reaction to be driven to completion by refluxing. epa.gov Optimization also involved reducing the excess of the phenyloxazoline starting material, which was successfully decreased from 50% to 10% without negatively impacting the yield. epa.gov

An example of optimized reaction conditions and results is presented in the table below:

| Reactants | Catalyst System | Conditions | Product Yield (Overall from Aryl Chloride) |

| Diarylzinc from Phenyloxazoline + Aryl Chloride | Ni(acac)₂, PPh₃, NaBH₄ | Reflux, 2 hours | 64-72% epa.gov |

Large-Scale Preparative Applications of the Nickel(I) Catalysis

The nickel(I) catalyzed coupling methodology demonstrated significant potential for large-scale preparative applications in the synthesis of Xenalipin. Unlike the earlier Grignard-based route, this method avoids the challenges associated with large-scale Grignard reactions. epa.gov The use of a more stable diarylzinc intermediate and the ability to drive the reaction to completion by refluxing contribute to its suitability for larger scales. epa.gov

Furthermore, the purification process following the nickel-catalyzed coupling was simplified. Instead of requiring chromatographic purification of an intermediate aldehyde, the mixture of the oxazoline-coupled product and unreacted starting material could be directly hydrolyzed to the corresponding carboxylic acids and then purified by recrystallization. epa.gov This two-step, one-pot hydrolysis sequence followed by recrystallization is significantly more amenable to large-scale manufacturing compared to chromatography, leading to a more efficient and cost-effective process for producing Xenalipin. epa.gov

Palladium-Catalyzed Suzuki Coupling Reactions for Biaryl-2-carboxylic Acids, including Xenalipin

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by palladium numberanalytics.comnumberanalytics.com. This reaction is particularly valuable for the synthesis of biaryl systems. The palladium-catalyzed Suzuki coupling has been applied to the synthesis of biaryl-2-carboxylic acids thieme-connect.comthieme-connect.com.

Synthesis of 2-Carboxyphenylboronic Acid and its Role

The synthesis of biaryl-2-carboxylic acids via Suzuki coupling often utilizes 2-carboxyphenylboronic acid as a key organoboron coupling partner thieme-connect.comthieme-connect.com. While 3- and 4-carboxyphenylboronic acids can be readily prepared from the corresponding tolylboronic acids, the synthesis of 2-carboxyphenylboronic acid from 2-tolylboronic acid has historically presented challenges thieme-connect.com. A practical method for the preparation of 2-carboxyphenylboronic acid involves the oxidation of 2-tolylboronic acid with potassium permanganate (B83412) under controlled mild conditions, specifically between 40-50 °C thieme-connect.comthieme-connect.com. This method offers advantages such as mild reaction conditions, ease of operation, and the use of economical starting materials, making it potentially useful for larger scale synthesis thieme-connect.com. In the Suzuki coupling, 2-carboxyphenylboronic acid reacts with aryl bromides, particularly those containing electron-withdrawing groups, to yield biaryl-2-carboxylic acids thieme-connect.com.

Efficiency and Scope of Suzuki Coupling in Xenalipin Synthesis

The Suzuki coupling reaction is known for its versatility, high yields, and tolerance to a wide range of functional groups, making it suitable for the synthesis of complex molecules numberanalytics.comnumberanalytics.com. While specific detailed data on the efficiency and scope of Suzuki coupling specifically for Xenalipin synthesis were not extensively detailed in the search results, the general applicability and advantages of the Suzuki reaction for constructing biaryl systems, such as Xenalipin, are well-established numberanalytics.comnumberanalytics.comresearchgate.net. The reaction conditions typically involve a palladium catalyst, a base, and a solvent, and optimization of these parameters can significantly impact the yield and selectivity numberanalytics.com. The scope of the Suzuki coupling can be broad, accommodating various substitution patterns on the aryl halides and boronic acids researchgate.net. However, coupling reactions involving ortho-substituted boronic acids can sometimes be less successful, potentially requiring harsher conditions nih.gov.

Directed Lithiation of Unprotected Benzoic Acids Applied to Xenalipin Synthesis

Directed ortho-metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings organic-chemistry.org. This method involves the use of a directed metalation group (DMG) that can chelate to an organolithium reagent, leading to deprotonation at the ortho position organic-chemistry.org. The resulting ortho-lithiated species can then react with various electrophiles organic-chemistry.org. The directed lithiation of unprotected benzoic acids has been explored as a route to access functionalized benzoic acid derivatives researchgate.netorganic-chemistry.orgnih.gov. The carboxylic acid group can act as a directing group in these reactions organic-chemistry.orgnih.gov. This methodology has been applied to the synthesis of various (hetero)aromatic acids, including Xenalipin researchgate.net. For instance, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C leads to exclusive deprotonation at the ortho position to the carboxylate organic-chemistry.orgnih.gov. This highlights the utility of the carboxylic acid group in directing metalation for the synthesis of substituted benzoic acids relevant to frameworks like Xenalipin organic-chemistry.orgnih.gov.

Ortho-Arylation Approaches for Benzoic Acid Frameworks relevant to Xenalipin

Ortho-arylation of benzoic acids is a direct method for constructing biaryl-2-carboxylic acid structures, which are relevant to Xenalipin. Palladium-catalyzed direct ortho-arylation of free benzoic acids has been developed researchgate.net. One method utilizes stoichiometric silver acetate (B1210297) and an aryl iodide coupling partner in acetic acid, suitable for electron-rich to moderately electron-poor benzoic acids researchgate.net. Another approach involves an aryl chloride coupling partner, a cesium carbonate base, and a specific phosphine (B1218219) ligand in DMF, which is effective for both electron-rich and electron-poor benzoic acids researchgate.net. Ruthenium-catalyzed ortho-C-H arylation of benzoic acids with aryl bromides and chlorides has also been reported, utilizing the carboxylate group as a directing group nih.gov. Iridium-catalyzed ortho-arylation of benzoic acids with arenediazonium salts provides another route, applicable to a range of substituted substrates nih.gov. These ortho-arylation strategies offer direct pathways to access the biaryl-2-carboxylic acid core found in Xenalipin.

Chemical Modifications and Late-Stage Functionalization of Xenalipin

Chemical modifications and late-stage functionalization allow for the diversification of existing molecular scaffolds.

Site-Selective Hydroperoxidation of Xenalipin Analogues

Site-selective functionalization, such as hydroperoxidation, is a valuable tool for introducing complexity and modifying the properties of molecules. While general principles of site-selective catalysis and epoxidation have been discussed in the literature nih.govrsc.orgrsc.org, specific detailed information on the site-selective hydroperoxidation specifically of Xenalipin analogues was not prominently featured in the provided search results. However, the concept of site-selective functionalization is relevant to modifying complex molecules like Xenalipin to potentially tune their properties or create novel derivatives. Some research mentions the synthesis of analogues with increased metabolic stability researchgate.net.

Uranyl-Photocatalysis for Benzylic Oxygenation and its Relevance to Xenalipin

Uranyl cations ([UO₂]²⁺) have emerged as photocatalysts in synthetic chemistry, exhibiting catalytic ability under visible light. acs.orgnih.gov Uranyl photocatalysis has been successfully applied to the stepwise benzylic C-H oxygenation of alkyl-substituted aromatics. acs.orgnih.gov The proposed mechanism for this process involves the excitation of the uranyl cation by visible light, leading to a highly reactive species. chemrxiv.orgnih.gov This excited uranyl species can abstract a hydrogen atom from a benzylic position, generating a carbon-centered radical. acs.orgnih.govchemrxiv.orgnih.gov This radical can then undergo further reactions, such as oxygen addition, ultimately leading to oxygenated products like alcohols, ketones, or carboxylic acids, depending on the substrate and conditions. acs.orgnih.gov

Research has demonstrated that uranyl photocatalysis can achieve the stepwise oxidation of benzylic positions, converting primary, secondary, and tertiary carbons into carboxylic acids, ketones, and aldehydes, respectively. researchgate.net While direct application of uranyl photocatalysis specifically for the synthesis or derivatization of Xenalipin's core structure (a biphenyl (B1667301) with a carboxylic acid and trifluoromethyl group) is not explicitly detailed in the search results, the principles of benzylic oxygenation catalyzed by uranyl species are relevant to the potential functionalization of related aromatic systems or the introduction of oxygen-containing groups at benzylic positions if such sites were present in synthetic intermediates or derivatives of Xenalipin. Uranyl photocatalysis offers a method for selective C-H bond functionalization under mild conditions using visible light. nih.govresearchgate.net

The mechanism often involves hydrogen atom transfer (HAT) from the organic substrate to the excited uranyl species. acs.orgnih.govchemrxiv.orgnih.gov Theoretical calculations support a reaction path involving HAT, followed by oxygen addition and subsequent radical reactions. acs.orgnih.gov This understanding of the mechanism provides theoretical support for the application of uranyl photocatalysts in organic transformations. acs.orgnih.gov

Radiosynthesis of Carbon-14 (B1195169) Labelled Xenalipin for Research Applications

Radiosynthesis of carbon-14 labelled compounds is a specialized area crucial for research applications, particularly in studying the metabolism and distribution of pharmaceutical agents. pharmaron.comopenmedscience.com Xenalipin has been synthesized in a carbon-14 labelled form. semanticscholar.orgscientificlabs.co.uksigmaaldrich.com The synthesis of carbon-14 labelled Xenalipin has been reported with a specific activity of 21.0 mCi/mmol. scientificlabs.co.uk This labelled form is suitable for metabolism and distribution studies in animals. scientificlabs.co.uk

The process of radiosynthesis with carbon-14 typically involves incorporating a ¹⁴C atom into the molecule's structure. openmedscience.com The position of the ¹⁴C label is carefully chosen to ensure it remains in a metabolically stable position within the molecule to accurately track its fate in biological systems. pharmaron.comopenmedscience.com Radiosynthesis often involves multi-step organic synthesis, requiring specialized expertise and equipment due to the handling of radioactive materials. pharmaron.comopenmedscience.com The primary source of carbon-14 for labelling is often barium [¹⁴C]-carbonate, from which [¹⁴C]-carbon dioxide can be liberated and used to synthesize various labelled building blocks. manufacturingchemist.com Reactions involving volatile radiolabelled substances are typically conducted in closed systems. manufacturingchemist.com

The synthesis of ¹⁴C-labelled active pharmaceutical ingredients (APIs) and investigational medicinal products (IMPs) is required for various clinical trials and non-clinical studies. pharmaron.comnih.gov The final radiolabelled product must meet high standards of radiochemical purity, often exceeding 95%. openmedscience.com The synthesis of ¹⁴C-labelled Xenalipin facilitates detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) in biological systems, providing essential data for understanding its pharmacological profile. scientificlabs.co.uk

Compound Names and PubChem CIDs

Here is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID:

| Compound Name | PubChem CID |

| Xenalipin | 55251 |

Biological Activity and Pharmacological Characterization of Xenalipin

Hypolipidemic Activity and Efficacy of Xenalipin in Biological Systems

Studies in two animal species have demonstrated that Xenalipin possesses a beneficial profile for the therapy of hyperlipidemia. nih.gov Its efficacy has been observed in both diet-induced hypercholesterolemic models and in normocholesterolemic states. nih.gov

Xenalipin has shown significant efficacy in reducing key lipids in the bloodstream. In studies involving cholesterol-cholic acid-fed rats, oral administration of the compound resulted in significant reductions in both serum cholesterol and triglycerides. nih.gov The compound was also effective at lowering serum cholesterol and triglyceride concentrations in normocholesterolemic rats, indicating a broad activity profile. nih.gov

| Biological System | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

|---|---|---|

| Cholesterol-Cholic Acid-Fed Rats | Significant Reduction | Significant Reduction |

| Normocholesterolemic Rats | Effective Reduction | Effective Reduction |

Beyond lowering total cholesterol and triglycerides, Xenalipin demonstrates specific effects on different lipoprotein subfractions. Lipoprotein analysis in animal models revealed that Xenalipin reduces the cholesterol and protein content within very low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL). nih.gov Furthermore, it specifically reduces triglyceride content in VLDL and IDL particles. nih.gov In diet-induced hypercholesterolemic African green monkeys, Xenalipin was also shown to lower serum LDL-cholesterol concentrations. nih.gov

| Lipoprotein Subfraction | Effect on Cholesterol Content | Effect on Protein Content | Effect on Triglyceride Content |

|---|---|---|---|

| VLDL (Very Low-Density Lipoprotein) | Reduced | Reduced | Reduced |

| IDL (Intermediate-Density Lipoprotein) | Reduced | Reduced | Reduced |

| LDL (Low-Density Lipoprotein) | Reduced | Reduced | Not Specified |

Comparative Pharmacological Potency of Xenalipin

To contextualize its therapeutic potential, the hypolipidemic activity of Xenalipin has been evaluated against established lipid-lowering agents.

In a comparative study using the cholesterol-cholic acid-fed rat model, Xenalipin was found to be considerably more potent than conventional hypolipidemic drugs such as clofibrate, nicotinic acid, and cholestyramine. nih.gov

Clofibrate: This agent belongs to the fibrate class and is known to increase the activity of lipoprotein lipase, which enhances the breakdown of triglycerides from VLDL particles. drugbank.comwikipedia.org It is used to lower elevated serum lipids, particularly triglycerides. drugbank.com

Nicotinic Acid (Niacin): This B-complex vitamin effectively lowers serum total cholesterol, triglycerides, and LDL cholesterol while increasing high-density lipoprotein (HDL) cholesterol. nih.govresearchgate.net Its mechanisms include reducing the synthesis of triglycerides. nih.gov

Cholestyramine: As a bile acid sequestrant, cholestyramine works in the intestine to bind with bile acids, preventing their reabsorption. nih.gov This action stimulates the liver to convert more cholesterol into bile acids, thereby lowering blood cholesterol levels. nih.govnih.gov

The preclinical findings indicate a superior potency of Xenalipin in this specific animal model when compared directly against these three agents. nih.gov

| Compound | Pharmacological Class | Comparative Potency vs. Xenalipin (in cholesterol-cholic acid-fed rat model) |

|---|---|---|

| Xenalipin | Novel Hypolipidemic Agent | Reference Compound |

| Clofibrate | Fibrate | Considerably Less Potent |

| Nicotinic Acid | B-Complex Vitamin | Considerably Less Potent |

| Cholestyramine | Bile Acid Sequestrant | Considerably Less Potent |

Xenalipin's Influence on Lipid Metabolism Regulation

The specific molecular mechanisms through which Xenalipin exerts its influence on the regulation of lipid metabolism are not detailed in the available scientific literature. While its effects on reducing serum lipids and modulating lipoprotein fractions are documented, the underlying pathways—such as impacts on key enzymes in cholesterol synthesis, fatty acid oxidation, or lipoprotein assembly and clearance—have not been publicly described. nih.gov

Preclinical Investigations and in Vivo Efficacy of Xenalipin

Experimental Animal Models in Xenalipin Research

Preclinical research into Xenalipin's effects has involved several animal species to assess its in vivo activity and therapeutic potential. nih.gov

Studies in Normocholesterolemic and Hypercholesterolemic Rat Models

Studies evaluating Xenalipin's hypolipidemic activity have been conducted in rat models, including both normocholesterolemic and diet-induced hypercholesterolemic states. nih.gov In cholesterol-cholic acid-fed rats, oral administration of Xenalipin at doses ranging from 10 to 30 mg/kg/day resulted in significant reductions in serum cholesterol and triglycerides. nih.gov Xenalipin exhibited greater potency compared to established hypolipidemic agents such as clofibrate, nicotinic acid, and cholestyramine within this model. nih.gov Furthermore, Xenalipin was also found to be effective in lowering serum cholesterol and triglyceride concentrations in normocholesterolemic rats. nih.gov

Efficacy Assessment in Diet-Induced Hypercholesterolemic African Green Monkeys

The efficacy of Xenalipin was also assessed in diet-induced hypercholesterolemic African green monkeys. nih.gov Nonhuman primates like African green monkeys are often utilized in preclinical studies due to their lipid metabolism and cardiovascular systems bearing similarities to humans, making them relevant models for evaluating potential therapeutics for conditions like hyperlipidemia. nih.govbiospace.com In these monkeys, oral administration of Xenalipin led to reductions in serum LDL-cholesterol concentrations. nih.gov

Assessment of Therapeutic Profile in Hyperlipidemia Models

The therapeutic profile of Xenalipin in hyperlipidemia models was assessed through its impact on serum lipid and lipoprotein levels. nih.gov In cholesterol-cholic acid-fed rats, lipoprotein analysis revealed that Xenalipin reduced the cholesterol and protein content within very low density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low density lipoprotein (LDL) fractions. nih.gov Additionally, triglyceride levels were reduced in both VLDL and IDL. nih.gov These findings suggest that Xenalipin possesses a profile of activity that could be beneficial in the therapy of hyperlipidemia. nih.gov

Here is a summary of key findings in rat models:

| Animal Model | Diet/Condition | Key Findings |

| Normocholesterolemic Rats | Normal Diet | Reduced serum cholesterol and triglyceride concentrations. nih.gov |

| Hypercholesterolemic Rats | Cholesterol-cholic acid-fed | Significant reductions in serum cholesterol and triglycerides. nih.gov |

| Hypercholesterolemic Rats | Cholesterol-cholic acid-fed | More potent than clofibrate, nicotinic acid, and cholestyramine. nih.gov |

| Hypercholesterolemic Rats | Cholesterol-cholic acid-fed | Reduced cholesterol and protein in VLDL, IDL, and LDL. nih.gov |

| Hypercholesterolemic Rats | Cholesterol-cholic acid-fed | Reduced triglycerides in VLDL and IDL. nih.gov |

| Hypercholesterolemic African Green Monkeys | Diet-induced hypercholesterolemia | Reduced serum LDL-cholesterol concentrations. nih.gov |

Pharmacodynamic Biomarkers of Xenalipin Activity in Preclinical Settings

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the effect of a drug on its target or on the organism. cancer.govcrownbio.com In preclinical studies, PD biomarkers provide insights into a compound's mechanism of action and therapeutic effects. crownbio.comals.net

In the preclinical investigations of Xenalipin, the observed reductions in specific lipoprotein fractions serve as key pharmacodynamic indicators of its activity. nih.gov The decrease in cholesterol and protein content in VLDL, IDL, and LDL, as well as the reduction in triglycerides in VLDL and IDL in hypercholesterolemic rats, directly demonstrate the impact of Xenalipin on lipid and lipoprotein metabolism. nih.gov These changes in lipoprotein profiles are a direct measure of the drug's effect in modulating the dyslipidemia characteristic of hyperlipidemia models. nih.govmdpi.com

Mechanistic Elucidation and Identification of Molecular Targets for Xenalipin

Research into Xenalipin's Mechanism of Action in Lipid Homeostasis

Xenalipin, also known as 4'-(trifluoromethyl)-2-biphenylcarboxylic acid, has been explored for its potential therapeutic applications, particularly in the context of treating lipid-related disorders ontosight.ai. The compound's ability to modulate lipid metabolism suggests its potential use as a therapeutic agent for conditions like hyperlipidemia ontosight.ai. Lipid homeostasis is a critical biological process involving the regulation of lipid synthesis, storage, transport, and breakdown, essential for maintaining cellular and organismal health frontiersin.orgnih.govelifesciences.orgnih.gov. While the precise, detailed mechanism by which Xenalipin influences lipid homeostasis is not extensively described in the provided information, its inclusion in studies related to metabolic targets suggests an indirect or direct role in pathways governing lipid metabolism ontosight.ainih.govresearchgate.net.

Computational and In Vitro Screening for Potential Molecular Targets

Computational screening and in vitro assays have been employed to identify potential molecular targets for compounds, including Xenalipin, in the context of metabolic disorders like type 2 diabetes nih.govresearchgate.net. These screenings involve evaluating the interaction of compounds with proteins known to play significant roles in metabolic regulation.

Investigation of Protein Tyrosine Phosphatase 1B (PTP1B) as a Potential Target

Protein tyrosine phosphatase 1B (PTP1B) has garnered attention as a potential therapeutic target for conditions such as type 2 diabetes and obesity due to its role as a negative regulator of the insulin (B600854) signaling pathway nih.govresearchgate.netnih.gov. Computational screening approaches, including cheminformatics and molecular docking, have been utilized to identify potential PTP1B inhibitors nih.govresearchgate.net. In one such study, a comprehensive computational screening was performed on PTP1B, followed by in vitro testing of several computational hits nih.govresearchgate.net. Xenalipin was among the seven compounds acquired and tested in vitro in this investigation nih.govresearchgate.net. While the study highlighted 13-cis-retinoic acid as showing PTP1B inhibitory activity with an IC50 of 0.044 mM, specific in vitro inhibition data for Xenalipin against PTP1B were not detailed in the accessible snippets nih.govresearchgate.net.

Signaling Pathways Modulated by Xenalipin in Metabolic Regulation

Based on the potential molecular targets investigated, Xenalipin's influence on metabolic regulation would likely involve signaling pathways associated with PTP1B, PPAR-γ, and α-glucosidase. PTP1B is known to negatively regulate the insulin and leptin signaling pathways by dephosphorylating key components like the insulin receptor, insulin receptor substrates (IRS-1 and IRS-2), Leptin Receptor (LepRb), and Janus Kinase 2 (JAK2) nih.govresearchgate.netnih.gov. Inhibition of PTP1B can enhance insulin and leptin signaling, impacting glucose uptake, energy balance, and potentially lipid metabolism nih.govresearchgate.netnih.gov. PPAR-γ agonists modulate gene transcription by forming heterodimers with RXRα and binding to PPAR Responsive Elements (PPREs), influencing genes involved in lipid and glucose metabolism, as well as inflammatory responses researchgate.netmdpi.com. Alpha-glucosidase inhibition primarily impacts the digestion and absorption of carbohydrates, indirectly influencing metabolic signals related to glucose homeostasis nih.gov. While Xenalipin was included in screening efforts related to these targets, direct experimental evidence detailing Xenalipin's specific modulation of these or other metabolic signaling pathways was not found in the provided search results.

Advanced Research Methodologies Applied to Xenalipin Studies

Development of Analytical Methods for Xenalipin in Biological Matrices for Research

The accurate quantification of a compound in biological matrices, such as blood, plasma, or tissue, is essential for pharmacokinetic studies, understanding distribution, and correlating concentration with observed effects in research. The analysis of Xenalipin in biological matrices presents challenges, particularly concerning the sensitivity of analytical methods. The difficulty in analyzing Xenalipin within a matrix has been noted, indicating that achieving sufficient sensitivity with existing analytical techniques can be problematic. This highlights the necessity for the development and validation of specialized and highly sensitive analytical methods tailored for Xenalipin in various biological samples to support comprehensive research investigations. Research into improving the solubility and availability of compounds can also be indirectly relevant, as these properties can influence the complexity of analytical method development in biological matrices.

Translational Research Perspectives and Future Academic Directions for Xenalipin

Current Research and Development Status of Xenalipin and its Implications

The current research and development status of xenalipin is characterized by its discontinuation in global R&D pipelines patsnap.com. This status implies that further clinical development by the initial developer has ceased. However, academic research continues to explore the compound and its related structures.

Studies have investigated synthetic routes for biphenyl (B1667301) carboxylic acids, including methods that can yield xenalipin. For instance, a practical preparation of 2-carboxyphenylboronic acid and its application in Suzuki coupling reactions has been explored as a one-step method to synthesize xenalipin thieme-connect.com. This method achieved a 72% yield using 5% Pd(PPh₃)₄ and 61% yield using 1% Pd(PPh₃)₄ in coupling reactions with 4-bromobenzotrifluoride (B150022) thieme-connect.com.

The implications of xenalipin's discontinued (B1498344) development status are primarily that any future therapeutic application would likely require new research initiatives, potentially focusing on different indications, optimized formulations, or the development of novel analogues. The existing data on its hypolipidemic effects in animal models remain a basis for understanding the potential biological activities associated with this structural class ncats.io.

Potential for Repurposing or Structural Modification of Xenalipin Analogues

The potential for repurposing or structural modification of xenalipin and its analogues stems from its demonstrated biological activity and the broader pharmacological relevance of biphenyl carboxylic acids. While xenalipin was initially investigated for hyperlipidemia ncats.io, the biphenyl carboxylic acid scaffold is present in compounds with diverse activities, including anti-inflammatory, antioxidant, and anti-tumor properties jpionline.org.

Research into biphenyl carboxylic acid derivatives has explored their potential as inhibitors for targets such as URAT1, involved in uric acid transport, and EGFR tyrosine kinase, a target in cancer therapy mdpi.comrjeid.com. For example, novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors, with some compounds showing IC₅₀ values comparable to or superior to existing uricosuric drugs like benzbromarone (B1666195) mdpi.com. Another study focused on synthesizing 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential EGFR allosteric site inhibitors, with one compound demonstrating cytotoxicity against cancer cell lines comparable to Erlotinib rjeid.com.

Structural modifications of the biphenyl carboxylic acid framework can lead to compounds with altered pharmacological profiles. The introduction of different substituents or modifications to the carboxylic acid group can influence target binding, pharmacokinetic properties, and biological activity. The synthesis of various (hetero)aromatic acids, including xenalipin, using methods like room-temperature cobalt-catalyzed arylation of aromatic acids, highlights the ongoing interest in synthetic strategies to access these compounds and their analogues for further study researchgate.net.

The exploration of xanthone (B1684191) derivatives, which share some structural features with biphenyl compounds (though with a fused ring system), for antidepressant effects also illustrates how structural variations on a core scaffold can lead to different therapeutic potentials nih.gov.

Integration of Xenalipin Research into Broader Pharmacogenetic Studies

Integrating research on compounds like xenalipin into broader pharmacogenetic studies could provide insights into how genetic variations influence individual responses to this class of molecules. Pharmacogenetics examines how genetic variability in a single gene can impact drug response, while pharmacogenomics considers the effect of variability in multiple genes ontariohealth.ca. This field is crucial for understanding variable drug efficacy and safety justia.com.

Genetic variations can affect drug response by influencing pharmacokinetic processes (absorption, distribution, metabolism, and elimination) mediated by enzymes and transporters, or by altering drug targets like receptors ontariohealth.ca. While specific pharmacogenetic studies on xenalipin were not found in the search results, the principle applies to any pharmacologically active compound.

Research in pharmacogenomics aims to identify genetic biomarkers that predict drug exposure and clinical response variability, risk for adverse events, and inform genotype-specific dosing fda.gov. Studies on other drug classes, such as the antidepressant amitriptyline (B1667244) and the statin simvastatin, demonstrate how genetic variations in metabolizing enzymes (CYP2D6 and CYP2C19 for amitriptyline, SLCO1B1 for simvastatin) can necessitate dose adjustments or the selection of alternative therapies cdc.gov. Similarly, genetic variation associated with thyroid autoimmunity has been shown to influence the systemic immune response to PD-1 checkpoint blockade, impacting treatment outcomes in cancer nih.gov.

For xenalipin or its future analogues, pharmacogenetic studies could investigate the role of genetic polymorphisms in genes encoding drug-metabolizing enzymes (such as cytochrome P450 enzymes), drug transporters, or potential drug targets in influencing the compound's efficacy and disposition. Such studies could help identify patient populations who might benefit most from treatment with xenalipin-like drugs or those who might be at higher risk of variability in response.

Considerations for Novel Drug Delivery Systems for Biphenyl Carboxylic Acids (referencing Xenalipin as a compound type)

The development of novel drug delivery systems for biphenyl carboxylic acids, including compounds like xenalipin, is an important consideration for optimizing their therapeutic potential. Biphenyl carboxylic acids, depending on their specific physicochemical properties, may face challenges related to solubility, permeability, and targeted delivery.

Research into drug delivery systems for various compound types highlights several approaches that could be relevant. These include polymer coatings, hydrogels, polymer foams, and osmotic pressure systems for controlled or extended release, particularly for oral administration google.comjustia.com. Prodrug strategies designed to improve physicochemical and pharmacokinetic properties are also a significant area of research google.com.

For compounds with low solubility, novel approaches like the use of multi-functional ionic liquid compositions are being explored to overcome issues such as polymorphism and improve solubility and bioavailability google.comgoogle.com. Deep eutectic systems (DES) are considered "green" alternatives to organic solvents and have shown promise as vehicles for enhancing the skin permeability of active pharmaceutical ingredients, including those with carboxylic acid functionalities nih.govmdpi.com.

Specific to biphenyl carboxylic acids, challenges in formulation and delivery may arise from their acidic nature and lipophilicity, which can affect absorption and distribution. Novel delivery systems could aim to improve solubility, enhance membrane permeability, provide targeted delivery to specific tissues or organs, or control the rate of drug release to maintain therapeutic concentrations and potentially reduce dosing frequency. Examples of delivery system technologies mentioned in patents include micro matrix particles with hydrophobic release controlling agents and coating of these particles google.com.

Unexplored Academic Research Avenues for Xenalipin and its Derivatives

Despite the discontinuation of its clinical development, xenalipin and its derivatives present several unexplored academic research avenues.

Detailed Mechanism of Action: While xenalipin was identified as a hypolipidemic agent, a comprehensive understanding of its precise molecular mechanism of action at the cellular and biochemical levels could be further investigated. Identifying specific protein targets or pathways modulated by xenalipin could open up new therapeutic possibilities for its analogues.

Identification of Novel Biological Activities: Given the diverse pharmacological activities observed for other biphenyl carboxylic acid derivatives (e.g., anti-inflammatory, anti-tumor, URAT1 inhibition), xenalipin and its structural relatives could be screened for activity against a wider range of biological targets and in different disease models. Repurposing efforts could be guided by in silico screening and in vitro testing against various therapeutic targets researchgate.net.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on xenalipin derivatives could systematically explore the impact of structural modifications on biological activity, potency, and selectivity. This would involve synthesizing a library of analogues with variations in the biphenyl core, the trifluoromethyl group, and the carboxylic acid functionality, followed by rigorous biological evaluation.

Metabolic Fate and Pharmacokinetics: In-depth studies on the metabolism and pharmacokinetics of xenalipin in various species, including humans, could provide crucial data for understanding its disposition and potential drug-drug interactions. Identifying the enzymes involved in its metabolism and the factors influencing its absorption and excretion would be valuable. Supercritical CO₂ extraction has been explored as a method for recovering xenalipin from matrices in animal studies, indicating some prior work in analyzing its presence grafiati.com.

Exploration of Novel Synthetic Routes: While synthetic methods for biphenyl carboxylic acids exist, research into more efficient, cost-effective, and environmentally friendly synthetic routes for xenalipin and its complex derivatives remains relevant researchgate.net. This could involve exploring new catalytic systems or reaction methodologies.

Investigation of Solid-State Properties: Research into the solid-state properties of xenalipin, such as polymorphism and salt forms, could be important for formulation development and understanding its stability and dissolution behavior google.com.

Combination Therapies: Exploring the potential of xenalipin or its derivatives in combination with other therapeutic agents could be a fruitful area of research, particularly if synergistic effects are observed.

These unexplored avenues highlight the potential for continued academic research to fully characterize xenalipin and leverage its structural scaffold for the discovery of novel therapeutic agents.

Q & A

Q. Q1. What methodological approaches are critical for characterizing Xenalipin’s physicochemical and pharmacokinetic properties?

Answer:

- Key Techniques : Use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight determination. Pharmacokinetic studies should employ in vitro assays (e.g., Caco-2 cell models for permeability) and in vivo animal models (rodents) to assess absorption, distribution, metabolism, and excretion (ADME) .

- Data Interpretation : Validate results against established reference compounds and utilize software like Phoenix WinNonlin for pharmacokinetic modeling .

Q. Q2. How can researchers design robust in vitro assays to evaluate Xenalipin’s mechanism of action (MoA)?

Answer:

- Experimental Design : Prioritize target-specific assays (e.g., enzyme inhibition assays for kinase targets) and cell-based viability assays (MTT/XTT) using relevant cell lines. Include dose-response curves (IC₅₀/EC₅₀) and controls (positive/negative, vehicle) to minimize confounding variables .

- Validation : Replicate findings across multiple cell lines and orthogonal assays (e.g., fluorescence resonance energy transfer [FRET] for protein interactions) .

Advanced Research Questions

Q. Q3. How can contradictory findings in Xenalipin’s pharmacological efficacy across preclinical models be systematically resolved?

Answer:

- Contradiction Analysis : Conduct a systematic review of existing data to identify variables such as species-specific metabolism, dosing regimens, or experimental endpoints. Use meta-analysis to quantify effect sizes and heterogeneity .

- Methodological Adjustments : Compare in vitro (2D/3D cultures) and in vivo (transgenic models) results, adjusting for bioavailability differences via pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. Q4. What advanced statistical methods are suitable for interpreting high variability in Xenalipin’s biomarker data?

Answer:

- Statistical Frameworks : Apply multivariate analysis (e.g., principal component analysis [PCA]) to identify confounding factors (e.g., age, genetic background). Use machine learning (random forests, neural networks) to predict biomarker-response relationships .

- Robustness Testing : Validate models through bootstrapping or cross-validation to ensure reproducibility .

Q. Q5. How can researchers optimize experimental models to study Xenalipin’s off-target effects and toxicity profiles?

Answer:

- Model Selection : Use organ-on-a-chip systems for tissue-specific toxicity screening and CRISPR-engineered cell lines to isolate target pathways. Incorporate toxicogenomics (RNA-seq) to identify gene expression changes .

- Data Integration : Combine high-throughput screening (HTS) data with adverse event databases (e.g., FAERS) to prioritize in-depth studies .

Methodological and Ethical Considerations

Q. Q6. What ethical challenges arise in Xenalipin research involving animal models or human-derived tissues?

Answer:

- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies and obtain informed consent for human tissue use. Implement blinding and randomization to reduce bias .

- Transparency : Publish negative results and methodological limitations to avoid publication bias .

Q. Q7. How can cross-disciplinary approaches enhance Xenalipin’s therapeutic potential in complex diseases?

Answer:

- Collaborative Strategies : Integrate bioinformatics (molecular docking for target prediction) and systems pharmacology (network analysis for polypharmacology). Partner with clinical researchers for biomarker-driven trials .

- Funding Alignment : Seek grants prioritizing translational research (e.g., NIH R01 mechanisms) to bridge preclinical and clinical gaps .

Longitudinal and Translational Research

Q. Q8. What longitudinal study designs are effective for assessing Xenalipin’s chronic toxicity and resistance mechanisms?

Answer:

- Study Design : Implement staggered dosing cohorts in chronic animal models (6–12 months) with periodic biomarker monitoring (e.g., serum enzymes, histopathology). Use patient-derived xenografts (PDX) to model resistance .

- Data Tracking : Leverage electronic lab notebooks (ELNs) for real-time data curation and blockchain for audit trails .

Q. Q9. How can multi-institutional collaborations address gaps in Xenalipin’s clinical translation?

Answer:

- Consortium Models : Establish data-sharing agreements (e.g., via FAIR principles) and harmonize protocols across sites. Use centralized biorepositories for sample consistency .

- Regulatory Engagement : Involve regulatory agencies (e.g., FDA/EMA) early in preclinical development to align on endpoints .

Q. Q10. What methodological innovations are needed to overcome translational barriers for Xenalipin?

Answer:

- Innovative Trial Designs : Adopt adaptive trial protocols (e.g., Bayesian models) to refine dosing in real time. Use microdosing studies with accelerator mass spectrometry (AMS) for human PK profiling .

- Omics Integration : Combine proteomics and metabolomics to identify surrogate endpoints for early efficacy signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.